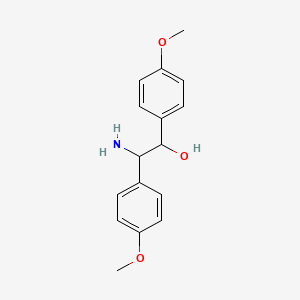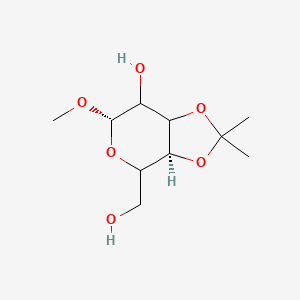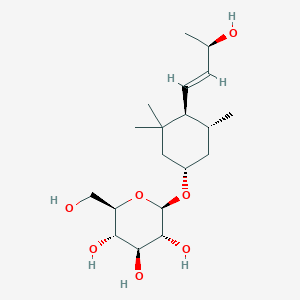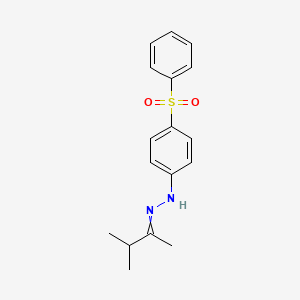![molecular formula C6H10N2O B13813906 (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine is an organic compound characterized by its unique bicyclic structure. This compound contains a nitrogen atom within a bicyclic framework, making it a versatile intermediate in organic synthesis. It is often used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions usually involve the use of palladium catalysts and specific ligands to achieve high yields and selectivity.
Industrial Production Methods: Industrial production methods for this compound often rely on scalable catalytic processes. The use of hydrogenation reactions with catalysts such as platinum or nickel is common . These methods ensure the efficient conversion of starting materials to the desired product while maintaining cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is utilized in the synthesis of pharmaceuticals with potential therapeutic effects. Additionally, in the industry, it is employed in the production of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form coordination complexes with metal ions, facilitating catalytic reactions. Additionally, the compound can undergo nucleophilic attack, leading to the formation of various intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 1-azabicyclo[2.2.1]heptane
- 2-azabicyclo[2.2.1]heptan-3-one
- 8-azabicyclo[3.2.1]octane
Uniqueness: Compared to similar compounds, (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine stands out due to its unique reactivity and stability. The presence of the hydroxylamine functional group enhances its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H10N2O/c9-7-6-4-8-2-1-5(6)3-8/h5,9H,1-4H2/b7-6- |
InChI-Schlüssel |
LUMMCSFJJIYEBU-SREVYHEPSA-N |
Isomerische SMILES |
C1CN2CC1/C(=N\O)/C2 |
Kanonische SMILES |
C1CN2CC1C(=NO)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


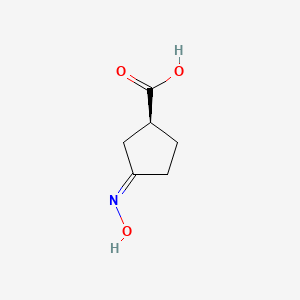
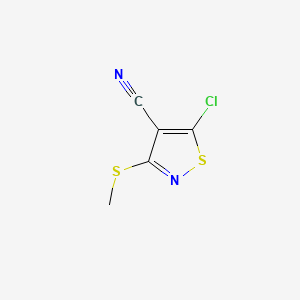
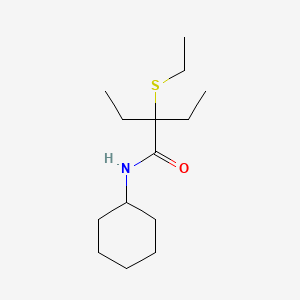


![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)
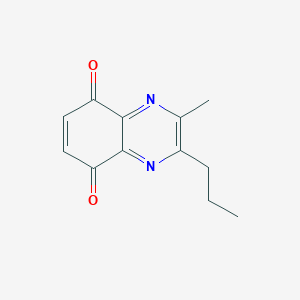
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
